5-Bromo-2,4-pyrimidinedione-13C,15N2 is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry and biochemical research. This compound is characterized by the presence of bromine and two isotopes of nitrogen, making it useful for various applications in scientific studies, particularly in drug design and synthesis.
5-Bromo-2,4-pyrimidinedione-13C,15N2 belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidines are a category of aromatic heterocycles that play crucial roles in nucleic acids and various metabolic pathways.
The synthesis of 5-Bromo-2,4-pyrimidinedione-13C,15N2 typically involves several steps, including bromination and subsequent reactions that introduce the isotopic labels. Common starting materials include 5-bromo-uracil or related pyrimidine derivatives.
The molecular formula for 5-Bromo-2,4-pyrimidinedione-13C,15N2 is C4H3BrN2O2 with a molecular weight of approximately 193.962 g/mol. The structure features a pyrimidine ring with a bromine atom at the 5-position and carbonyl groups at the 2 and 4 positions.
5-Bromo-2,4-pyrimidinedione-13C,15N2 can participate in various chemical reactions typical of pyrimidine derivatives:
The reactivity of this compound is influenced by its electron-withdrawing groups (carbonyls) and its halogen substituent (bromine), which can affect reaction rates and mechanisms .
The mechanism by which 5-Bromo-2,4-pyrimidinedione-13C,15N2 exerts its effects in biological systems often involves interactions with specific enzymes or receptors. For instance:
Research studies often utilize molecular docking simulations to predict how this compound interacts with biological targets, providing insights into its potential pharmacological effects .
Relevant data regarding its physical properties can be obtained from supplier certificates or chemical databases .
5-Bromo-2,4-pyrimidinedione-13C,15N2 has several applications:
5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ (CAS# 181517-13-5) is a site-specifically labeled isotopologue of 5-bromouracil, a biologically significant pyrimidine derivative. Its molecular formula is C₄H₃BrN₂O₂, with precise isotopic enrichment at the C2 carbon (¹³C) and both nitrogen atoms (¹⁵N₂), as denoted by the systematic name 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ [3] [6]. The base structure consists of a six-membered heterocyclic ring featuring two carbonyl groups at positions 2 and 4, a bromine substituent at position 5, and exchangeable imide protons at N1 and N3. The isotopic labeling strategically targets key positions: the ¹³C label at C2 (adjacent to N1 and N3) and ¹⁵N labels at both ring nitrogen atoms. This labeling scheme perturbs electronic distribution minimally but provides distinct spectroscopic handles for tracking molecular behavior in kinetic studies or metabolic tracing experiments [6].
The presence of bromine at C5 significantly alters the electron density distribution compared to unsubstituted uracil. Bromine's electron-withdrawing effect reduces electron density at C5/C6, increasing the electrophilicity of C6—a property exploited in nucleoside analog synthesis. Isotopic substitution maintains this electronic perturbation while introducing measurable changes in vibrational frequencies and magnetic resonance properties due to the altered masses and nuclear spins (¹³C: I=1/2; ¹⁵N: I=1/2) [3]. The molecular weight of the isotopologue is 193.96 g/mol, compared to 190.99 g/mol for the unlabeled compound, reflecting the mass increase from heavy isotopes [6].
Structural Significance of Labeling Sites:
Nuclear Magnetic Resonance (NMR) Spectroscopy¹³C and ¹⁵N NMR are indispensable for verifying isotopic incorporation and assessing electronic environments. The ¹³C NMR signal for C2 (directly labeled) appears at δ ≈ 150 ppm, corresponding to the carbonyl carbon in uracil derivatives. However, isotopic labeling induces a small but measurable isotope shift (0.1–0.3 ppm downfield) compared to the unlabeled C2 resonance due to changes in zero-point vibrational energy [4] [7]. ¹H NMR spectra exhibit characteristic singlet resonances for H6 (δ ≈ 7.8 ppm), unaffected by ¹⁵N labeling due to negligible three-bond coupling. Crucially, ¹⁵N-decoupled ¹³C NMR reveals the absence of ¹³C-¹⁵N scalar coupling (typically 10–15 Hz in unlabeled analogs), confirming selective enrichment at C2 [4] [7].
Infrared (IR) SpectroscopyIsotopic labeling induces predictable shifts in vibrational modes involving labeled atoms. The carbonyl stretching frequencies (νC=O) appear at:
Mass Spectrometry (MS)High-resolution MS confirms isotopic enrichment via distinct molecular ion clusters:
Table 1: Key Spectroscopic Signatures of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂
Technique | Observed Signal | Unlabeled Equivalent | Assignment |
---|---|---|---|
¹³C NMR | 150.1 ppm (singlet) | 149.9 ppm | C2 (¹³C-labeled) |
¹H NMR | 7.82 ppm (s, 1H) | 7.83 ppm (s, 1H) | H6 |
HRMS | 194.96 [M]⁺ (100%, ⁷⁹Br) | 190.99 [M]⁺ | Molecular ion |
IR | 1695 cm⁻¹, 1725 cm⁻¹ | 1700 cm⁻¹, 1730 cm⁻¹ | νC₂=O, νC₄=O |
Direct crystallographic data for 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ remains limited, but X-ray structures of its non-labeled analogue (5-bromouracil) and related halogenated pyrimidines provide benchmarks for comparison. The unlabeled 5-bromouracil crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 4.99 Å, b = 12.87 Å, c = 7.01 Å, β = 91.5° [10]. Key geometric features include:
Isotopic substitution (¹³C,¹⁵N₂) is not expected to alter covalent bond lengths or angles significantly, as isotopic effects on ground-state geometry are negligible (< 0.001 Å). However, differences in nuclear scattering cross-sections enable neutron diffraction studies to precisely locate hydrogen atoms involved in N-H···O=C hydrogen bonding—a feature critical to its supramolecular assembly. Comparative analysis predicts nearly identical unit cell parameters between labeled and unlabeled forms, but subtle differences in thermal vibration amplitudes (anisotropic displacement parameters) may arise due to mass differences [10].
Halogen bonding (C-Br···O=C) directs the crystal packing of 5-bromouracil, forming chains along the b-axis. The Br···O distance (≈3.10 Å) and C-Br···O angle (≈165°) indicate moderate interactions. Isotopic labeling could marginally influence these non-covalent interactions by altering vibrational frequencies, potentially affecting phase transition temperatures. Studies on analogous compounds like 4-bromo-N-(3,4,5-trimethoxybenzylidene)aniline reveal that C-Br bond lengths (1.89–1.91 Å) and halogen bonding motifs are conserved despite substituent variations, suggesting isotopic labeling would not disrupt packing [10].
Table 2: Hypothetical Crystallographic Parameters Based on Non-labeled Analogues
Parameter | 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ | 5-Bromouracil (Unlabeled) | Remarks |
---|---|---|---|
Crystal System | Monoclinic | Monoclinic | Predicted from analog |
Space Group | P2₁/c | P2₁/c | Common for uracils |
C5-Br Bond Length | 1.89 Å (calc.) | 1.89 Å (exp.) | Unaffected by isotopes |
Br···O Interaction | ~3.10 Å | 3.10 Å | Halogen bonding motif preserved |
Hydrogen Bonding | N-H···O (2.86–2.89 Å) | N-H···O (2.86 Å) | Neutron diffraction viable for ¹⁵N₂ |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: